Home > Products > Building Blocks P10064 > 1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride
1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride - 194427-15-1

1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride

Catalog Number: EVT-3078838
CAS Number: 194427-15-1
Molecular Formula: C8H17Cl2FN2
Molecular Weight: 231.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Janus Kinase (JAK) inhibition: Compounds like Baricitinib, containing an azetidine ring, are potent and selective JAK inhibitors. [] The presence of the 4-fluoropiperidine moiety in our compound could potentially influence its binding affinity and selectivity for specific JAK isoforms.
  • Tubulin destabilization: Certain azetidine derivatives, as described in [], exhibit antiproliferative activity by disrupting microtubule assembly. Further investigation is needed to determine if 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride shares this mechanism.
Applications
  • Drug discovery: Its potential for JAK inhibition warrants further investigation as a therapeutic target for autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease. [, ]

3-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid

  • Compound Description: This compound is a carboxylic acid derivative containing both an oxazole ring and an azetidine ring, with a tert-butoxycarbonyl protecting group on the azetidine nitrogen. This compound exhibits polymorphism, meaning it can exist in different crystal structures, which can influence its physical and chemical properties. The research on this compound [] focuses on the polymorphic transition induced by grinding, highlighting the impact of external factors on its solid-state properties.

Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

  • Compound Description: This compound is a functionalized heterocyclic amino acid derivative. It contains both a selenazole ring and an azetidine ring, with a tert-butoxycarbonyl protecting group on the azetidine nitrogen. The research [] focuses on its synthesis via a [3+2] cycloaddition reaction, emphasizing its potential as a building block for more complex molecules.

3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

  • Compound Description: This compound, known as [3H]-JNJ- GluN2B-5, is a radioligand that selectively binds to GluN2B-containing NMDA receptors. It exhibits high affinity for these receptors, making it a valuable tool for studying their function and distribution in the brain []. Notably, it demonstrates selectivity over sigma receptors, unlike the commonly used GluN2B radioligand [3H]-Ro 25-6981.

2-(3-(4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile heminaphthyldisulfonate

  • Compound Description: This compound is a Janus kinase (JAK) inhibitor, specifically targeting JAK3 []. It holds potential for treating various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and juvenile arthritis.

{3-[4-(7h-pyrrolo[2,3-d] pyrimidin-4-yl)-pyrazol-1-yl]-1-ethylsulphonyl-azetidin-3-yl}-acetonitrile dichloroacetate

  • Compound Description: This compound, a dichloroacetate salt, acts as a selective Janus kinase (JAK) inhibitor, particularly targeting JAK3. It demonstrates potential for treating autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and juvenile arthritis [].

3-(Prop-1-en-2-yl)azetidin-2-Ones and related compounds

  • Compound Description: These compounds are a series of novel 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues of combretastatin A-4 (CA-4) designed as colchicine-binding site inhibitors (CBSIs) []. These compounds, together with related prodrugs, were evaluated for their antiproliferative activity, cell cycle effects and ability to inhibit tubulin assembly. The compounds demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells and potent in the triple-negative breast cancer (TBNC) cell line MDA-MB-231.

3,3-Diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones

  • Compound Description: These compounds are a series of novel azetidin-2-ones synthesized via Staudinger cycloaddition []. The compounds have been characterized by elemental analysis and spectral (IR, 1H and 13C NMR, and MS) data. The paper also reports the results of antibacterial, antifungal, and brine shrimps lethality assays of these compounds. Some of the compounds exhibited significant biological activity

3-Chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-one

  • Compound Description: This family of compounds represents a novel series synthesized through the reaction of Schiff base 1-(2,4-difluorophenyl)-N-(3-aryl-1,8-napthridine-2-yl)methanimines with chloroacetyl chloride []. Their chemical structures were established through various spectroscopic techniques like 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis. These compounds demonstrated notable antibacterial and antifungal activities, with potencies comparable to standard reference drugs.

3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one

  • Compound Description: This group of compounds represents a novel series synthesized through a multistep process involving the reaction of N-{4-[phenyldiazenyl] phenyl}-N-[phenyl methylene] amine with 4-[phenyldiazenyl] aniline, followed by a photochemical cyclization step []. The structures of these compounds were confirmed using various spectroscopic and elemental analysis methods. These compounds showed promising anti-inflammatory activity in comparison to the standard drug indomethacin.

3-Chloro-1-(5-ethyl-[1,3,4] thiadiazole-2-yl)-4-methyl-azetidin-2-ones

  • Compound Description: This compound series was synthesized via a reaction involving a Schiff base derived from 2-amino-5-ethyl-1,3,4-thiadiazole and an aromatic aldehyde, subsequently reacted with chloroacetyl chloride []. The structures of these compounds were confirmed using IR, 1H NMR, 13C NMR, and MS spectroscopy. These compounds displayed antibacterial and antifungal activities against specific strains of bacteria and fungi.

N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1, 3-dioxoisoindolin-2-yl) acetamides

  • Compound Description: This series of compounds was synthesized using a microwave-assisted method, involving the condensation of a Schiff base with chloroacetyl chloride []. The compounds were evaluated for their anticonvulsant activity, and a significant portion showed promising results, particularly in the maximal electroshock seizure (MES) model.

4-aryl-3-chloro-1-(3,5- dimethyl-isoxazol-4-yl)-azetidin-2-ones

  • Compound Description: This series of compounds was synthesized starting from 4-amino-3,5-dimethylisoxazole, forming a Schiff base with an aromatic aldehyde, followed by reaction with chloroacetyl chloride []. Their structures were confirmed using IR, 1H NMR, 13C NMR, and mass spectrometry. These compounds were subjected to quantitative structure-reactivity relationship (QSAR) studies and exhibited promising in vitro antibacterial activity.

1-[3-(Morpholin-4-yl)propyl]-3-[(naphthalen-2-yl)oxy]-4-(3-nitrophenyl)azetidin-2-one

  • Compound Description: The title compound contains a morpholine ring, a naphthalene ring system, and a β-lactam (azetidin-2-one) ring. The azetidin-2-one ring is nearly planar, while the morpholine ring adopts a chair conformation. In the crystal structure, molecules are linked via C—H⋯O hydrogen bonds, forming inversion dimers [].

Properties

CAS Number

194427-15-1

Product Name

1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride

IUPAC Name

1-(azetidin-3-yl)-4-fluoropiperidine;dihydrochloride

Molecular Formula

C8H17Cl2FN2

Molecular Weight

231.14

InChI

InChI=1S/C8H15FN2.2ClH/c9-7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2;2*1H

InChI Key

AVYKANXBQTYLRX-UHFFFAOYSA-N

SMILES

C1CN(CCC1F)C2CNC2.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.